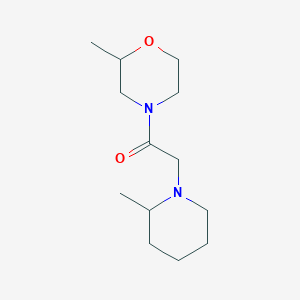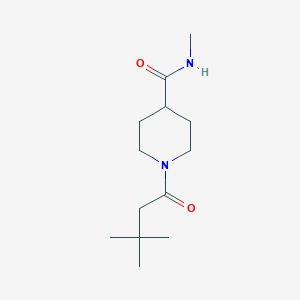
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide, also known as DMBCP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. DMBCP is a piperidine derivative and belongs to the class of compounds known as amides. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide involves its binding to the μ-opioid receptor and inhibiting its activation. This receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. When activated, the μ-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of pain, mood, and reward. 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide binds to the μ-opioid receptor in a competitive manner, preventing the activation of the receptor by endogenous opioids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide are primarily related to its inhibition of the μ-opioid receptor. By inhibiting the activation of this receptor, 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide can modulate pain, mood, and reward. Additionally, 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide has been shown to decrease the development of tolerance and dependence to opioids. This compound has also been shown to have a low affinity for other opioid receptors, reducing the potential for off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide in lab experiments is its selectivity for the μ-opioid receptor. This selectivity allows for the specific modulation of pain, mood, and reward, without affecting other opioid receptors. Additionally, 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide has been shown to have a low toxicity profile, making it a safe pharmacological tool for use in lab experiments. One of the limitations of using 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide is its limited availability and high cost, which may restrict its use in some research applications.
Orientations Futures
There are several future directions for research related to 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide. Another direction is the investigation of the potential therapeutic applications of 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide, such as its use in the treatment of pain, mood disorders, and opioid addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide and its effects on the μ-opioid receptor.
Méthodes De Synthèse
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide can be synthesized using several methods, including the reaction of N-methylpiperidine-4-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylpiperidine-4-carboxylic acid with 3,3-dimethylbutyryl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield and purity of the synthesized 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide can be improved using various purification methods such as recrystallization and chromatography.
Applications De Recherche Scientifique
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide has been used as a pharmacological tool in various scientific research applications. One of the most notable applications of 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide is its use as a selective antagonist of the μ-opioid receptor. This receptor is known to be involved in the modulation of pain, mood, and reward, and 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide has been shown to inhibit the activation of this receptor. 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide has also been used as a tool to study the role of the μ-opioid receptor in the development of tolerance and dependence to opioids. Additionally, 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide has been used as a ligand in radioligand binding assays to study the binding affinity of various compounds to the μ-opioid receptor.
Propriétés
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)9-11(16)15-7-5-10(6-8-15)12(17)14-4/h10H,5-9H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETICSWUXAMSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

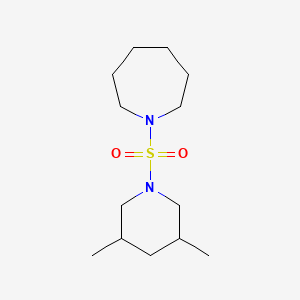
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
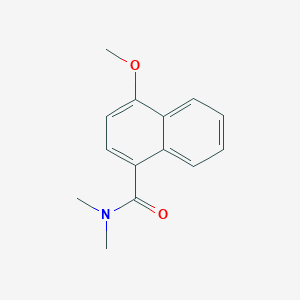
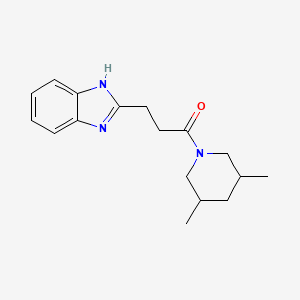
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)



![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
